9-[3-Bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Overview
Description
9-[3-Bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound that features a brominated aromatic ring, an ethoxy group, and a prop-2-en-1-yloxy substituent. This compound belongs to the class of acridine derivatives, which are known for their diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-Bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multiple steps, including the bromination of an aromatic ring, the introduction of ethoxy and prop-2-en-1-yloxy groups, and the formation of the acridine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
9-[3-Bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted acridine derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
9-[3-Bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-[3-Bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in biological staining.
9-Aminoacridine: An antimicrobial agent with a similar acridine core structure.
Acriflavine: An antiseptic compound with broad-spectrum antimicrobial activity.
Uniqueness
9-[3-Bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
9-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrNO4/c1-3-11-30-24-15(25)12-14(13-20(24)29-4-2)21-22-16(7-5-9-18(22)27)26-17-8-6-10-19(28)23(17)21/h3,12-13,21,26H,1,4-11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLAECSRILHFJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Br)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.